molecular formula C17H21BN2O4 B1485319 3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid CAS No. 1450642-63-3

3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid

Cat. No. B1485319
CAS RN: 1450642-63-3
M. Wt: 328.2 g/mol
InChI Key: XOFLVEUMSFMUQS-UHFFFAOYSA-N
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Description

The compound “3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid” is a complex organic molecule. It contains a boronic ester group (4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl), a pyrazole group (pyrazol-1-ylmethyl), and a benzoic acid group .


Synthesis Analysis

The synthesis of such a compound would likely involve the use of a boronic ester, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . This could be coupled with a pyrazole derivative and a benzoic acid derivative through a series of reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The boronic ester group would likely contribute to the three-dimensional structure of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The boronic ester group could participate in Suzuki-Miyaura cross-coupling reactions . The pyrazole group could potentially undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the boronic ester group could potentially make the compound relatively stable under certain conditions .

Scientific Research Applications

Synthesis and Characterization

Recent studies have highlighted the importance of compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in organic synthesis, particularly in the preparation of boric acid ester intermediates with benzene rings, which are crucial for further chemical transformations. For instance, researchers have developed methods to synthesize and characterize molecules like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, highlighting their structural and electronic properties through techniques such as FTIR, NMR spectroscopy, mass spectrometry, X-ray diffraction, and DFT studies (Huang et al., 2021), (Yang et al., 2021).

Medicinal Chemistry Applications

The compound has also found applications in the development of new medicinal agents. For example, a study on the synthesis of heterocyclic ring-containing benzoic acid derivatives demonstrated the compound's role in evaluating binding affinity and antagonism against all-trans-retinoic acid, using human promyelocytic leukemia cells. This suggests its potential utility in designing novel therapeutic agents (Yoshimura et al., 1995).

Advanced Materials Development

Moreover, the compound's boronic ester functionality is instrumental in the field of material science, where it has been used in the synthesis of conjugated polymers. These polymers, prepared via Suzuki coupling reactions, exhibit properties such as high luminescence, suggesting their applicability in optoelectronic devices (Zhu et al., 2007).

Biological Studies

Additionally, compounds bearing the dioxaborolan-2-yl group have been utilized in biological studies, such as in the development of fluorescent probes for detecting cellular and molecular processes. A study described the synthesis of a boronic ester-based fluorescent prochelator that responds to hydrogen peroxide and metal ions by decreasing fluorescence, demonstrating the compound's utility in biological imaging and detection (Hyman & Franz, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a building block in the synthesis of pharmaceuticals, its mechanism of action would depend on the final drug molecule .

Safety and Hazards

As with any chemical compound, handling “3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as pharmaceuticals or materials science. Additionally, further studies could be conducted to fully understand its physical and chemical properties .

properties

IUPAC Name

3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BN2O4/c1-16(2)17(3,4)24-18(23-16)14-9-19-20(11-14)10-12-6-5-7-13(8-12)15(21)22/h5-9,11H,10H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFLVEUMSFMUQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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